molecular formula C14H11NO4 B1420284 3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid CAS No. 1097140-95-8

3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid

Cat. No.: B1420284
CAS No.: 1097140-95-8
M. Wt: 257.24 g/mol
InChI Key: VOWVIUIGYGGTCY-UHFFFAOYSA-N
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Description

3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid is a complex organic compound that features both indole and furan moieties. Indole derivatives are known for their significant biological activities, while furan derivatives are often used in various chemical syntheses. This compound’s unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.

Biochemical Analysis

Biochemical Properties

3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The interactions of this compound with these biomolecules are primarily based on its ability to bind with high affinity to multiple receptors, thereby modulating their activity .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, these compounds can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to enzymes and receptors, leading to either inhibition or activation of their activity. For example, indole derivatives have been shown to inhibit the activity of certain kinases, thereby blocking the phosphorylation of downstream targets . This inhibition can result in the suppression of cell proliferation and induction of apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Indole derivatives have been shown to maintain their stability under various conditions, allowing for prolonged biological activity . The degradation of these compounds can lead to the formation of metabolites that may have different biological activities . Long-term studies have demonstrated that this compound can exert sustained effects on cellular processes, including apoptosis and cell cycle regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of indole derivatives can effectively inhibit tumor growth and reduce inflammation . Higher doses may lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . Indole derivatives have been shown to influence metabolic flux and alter the levels of specific metabolites . These compounds can modulate the activity of key metabolic enzymes, such as cytochrome P450, which play a crucial role in drug metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives have been shown to interact with transporters, such as organic anion transporters and ATP-binding cassette transporters, which facilitate their uptake and distribution . Additionally, these compounds can bind to plasma proteins, affecting their bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Indole derivatives have been shown to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available indole and furan derivatives.

    Step 1 Formation of Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Step 2 Formation of Furan Derivative: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Step 3 Coupling Reaction: The final step involves coupling the indole and furan derivatives. This can be achieved through a Friedel-Crafts acylation reaction, where the furan derivative is acylated with the indole derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the indole moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the C-3 position. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like iron(III) chloride.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 2,3-dihydroindole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other materials. Its unique properties make it valuable for developing new materials with specific characteristics.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Furan-2-carboxylic acid: A simpler furan derivative used in various chemical syntheses.

    Indole-3-carboxaldehyde: Another indole derivative with significant biological activity.

Uniqueness

What sets 3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid apart is its combined indole and furan structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound in both research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-12-7-9-3-1-2-4-11(9)15(12)8-10-5-6-19-13(10)14(17)18/h1-6H,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWVIUIGYGGTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)CC3=C(OC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid
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3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid
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3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid
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3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid

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